molecular formula C10H11ClO2S B2395912 Ethyl 2-(3-Chlorophenyl)sulfanylacetate CAS No. 141819-39-8

Ethyl 2-(3-Chlorophenyl)sulfanylacetate

Cat. No.: B2395912
CAS No.: 141819-39-8
M. Wt: 230.71
InChI Key: YHQFPGGXXUBCEI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Chlorophenyl)sulfanylacetate is an organic compound with the molecular formula C10H11ClO2S It is a derivative of phenylsulfanylacetate, where the phenyl ring is substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-Chlorophenyl)sulfanylacetate can be synthesized through the reaction of 3-chlorothiophenol with ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Chlorophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylsulfanylacetates.

Scientific Research Applications

Ethyl 2-(3-Chlorophenyl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Chlorophenyl)sulfanylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-Chlorophenyl)sulfanylacetate can be compared with other phenylsulfanylacetate derivatives:

    Ethyl 2-phenylsulfanylacetate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    Ethyl 2-(4-chlorophenyl)sulfanylacetate: Chlorine substitution at the fourth position, which may result in different chemical and biological properties.

    Ethyl 2-(3-bromophenyl)sulfanylacetate: Bromine substitution instead of chlorine, potentially altering its reactivity and applications.

This compound is unique due to the specific position of the chlorine atom, which can influence its chemical behavior and interactions in various applications.

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQFPGGXXUBCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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